molecular formula C12H15FN2O2 B1478727 2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one CAS No. 2097955-29-6

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Cat. No.: B1478727
CAS No.: 2097955-29-6
M. Wt: 238.26 g/mol
InChI Key: GXGVWNDNYQLWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with Traf2- and Nck-interacting protein kinase (TNIK), a downstream signal protein of the Wnt/β-catenin pathway . This interaction is crucial as TNIK is considered a potential target for the treatment of colorectal cancer. The compound’s ability to inhibit TNIK suggests its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with the Wnt/β-catenin pathway affects gene expression related to cell proliferation and differentiation . This modulation can lead to changes in cellular behavior, potentially inhibiting the growth of cancer cells and promoting apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNIK, binding to the active site of the enzyme and preventing its activity . This inhibition disrupts the downstream signaling of the Wnt/β-catenin pathway, leading to altered gene expression and reduced cell proliferation. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism primarily involves phase I and phase II reactions, leading to the formation of metabolites that may retain or alter the parent compound’s activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be actively transported into cancer cells, where it exerts its inhibitory effects on TNIK. Additionally, binding proteins may facilitate its distribution within the cellular environment, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can directly interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic signaling pathways and metabolic processes.

Properties

IUPAC Name

2-amino-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVWNDNYQLWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 2
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
Reactant of Route 6
2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.